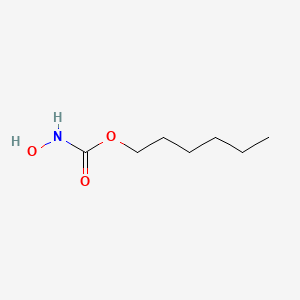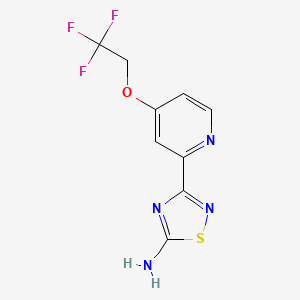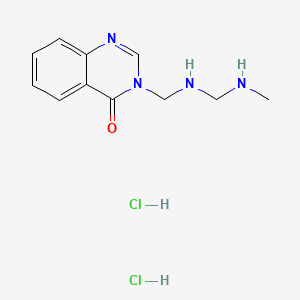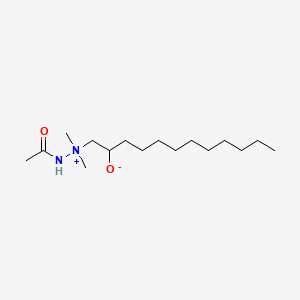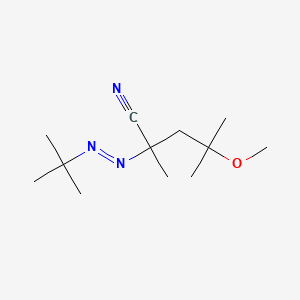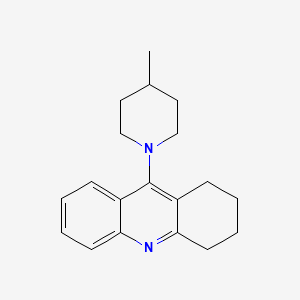
Isobutyl hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutyl hexa-2,4-dienoate can be synthesized through the esterification of hexa-2,4-dienoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, has been explored for the selective hydrogenation of related dienic compounds, which can be adapted for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Selective hydrogenation can convert the conjugated diene system to a single or double bond, depending on the reaction conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or ruthenium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hex-3-enoic acid or hex-3-en-1-ol.
Substitution: Various ester or amide derivatives.
Applications De Recherche Scientifique
Isobutyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of isobutyl hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Hexa-2,4-dienoic acid: The parent acid of isobutyl hexa-2,4-dienoate, used in similar applications.
Hex-3-enoic acid: A reduced form of hexa-2,4-dienoic acid, with different chemical properties.
Hex-3-en-1-ol: An alcohol derivative with applications in the fragrance industry.
Uniqueness: this compound is unique due to its ester functional group combined with a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
62279-96-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-methylpropyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-10(11)12-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
Clé InChI |
LPMAVIRJZLOTCU-YTXTXJHMSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)OCC(C)C |
SMILES canonique |
CC=CC=CC(=O)OCC(C)C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


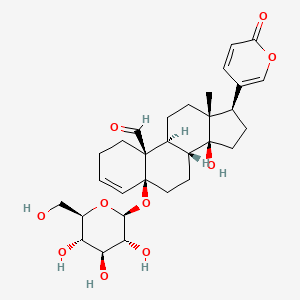
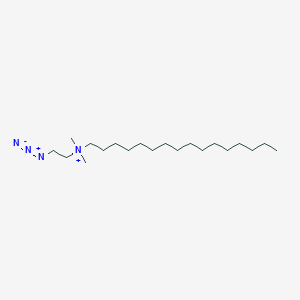
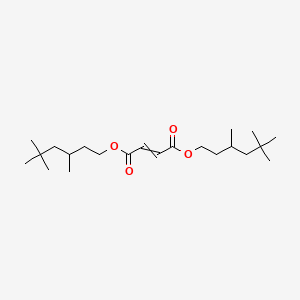
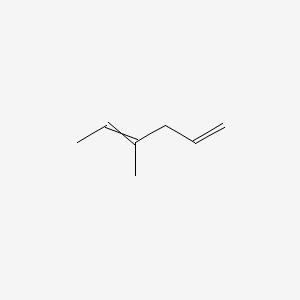

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
